(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
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Description
(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C25H15N3O4 and its molecular weight is 421.412. The purity is usually 95%.
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Scientific Research Applications
Organotin Carboxylates and Supramolecular Structures
Organotin(IV) carboxylates based on amide carboxylic acids, including compounds structurally related to (E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, have been synthesized and characterized. These compounds exhibit diverse molecular architectures and supramolecular structures due to different coordination modes and intermolecular interactions, contributing to the development of novel organometallic frameworks with potential applications in material science and catalysis (Xiao et al., 2013).
Synthesis of Novel Heterocycles
Compounds structurally related to the subject compound have been utilized in the synthesis of novel annulated dihydroisoquinoline heterocycles. These synthesized compounds show potential in cytotoxicity assays, indicating their applicability in the development of new anticancer agents (Saleh et al., 2020).
Antitumor Activities and Fluorescence
Research has been conducted on organotin carboxylates with compounds similar to this compound, focusing on their antitumor activities and fluorescence properties. These studies contribute to understanding the potential therapeutic applications of these compounds in oncology and their use in fluorescence-based techniques (Xiao et al., 2019).
PPAR Gamma Agonists
Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, related to the compound , has demonstrated potential as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These studies are significant for the development of new therapeutic agents for metabolic disorders like diabetes (Azukizawa et al., 2008).
Nanoaggregates and Spectral Properties
Compounds structurally similar to this compound have been studied for their ability to form nanoaggregates and exhibit aggregation-enhanced emission. This research is crucial for developing new materials with unique optical properties (Srivastava et al., 2016).
Properties
IUPAC Name |
1,3-dioxo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O4/c29-23-20-8-4-7-18-19(25(31)32)13-14-21(22(18)20)24(30)28(23)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXCGDMMRAIYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)C(=O)O)C=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040319 |
Source
|
Record name | 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333351-46-5 |
Source
|
Record name | 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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